
1,3-Propanediol, 2-methyl-2-nitro-, dinitrate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Propanediol, 2-methyl-2-nitro-, dinitrate can be synthesized through the nitration of 2-methyl-2-nitro-1,3-propanediol. The nitration process involves the reaction of 2-methyl-2-nitro-1,3-propanediol with a nitrating agent such as nitric acid in the presence of a catalyst . The reaction conditions typically include controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade nitrating agents and catalysts, with stringent control over reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
1,3-Propanediol, 2-methyl-2-nitro-, dinitrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can undergo substitution reactions where the nitro groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas in the presence of a catalyst, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce amino derivatives .
Scientific Research Applications
1,3-Propanediol, 2-methyl-2-nitro-, dinitrate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a model compound for drug development.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of 1,3-Propanediol, 2-methyl-2-nitro-, dinitrate involves its interaction with molecular targets and pathways in biological systems. The nitro groups in the compound can undergo biotransformation, leading to the formation of reactive intermediates that interact with cellular components . These interactions can result in various biological effects, depending on the specific molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 1,3-Propanediol, 2-methyl-2-nitro-, dinitrate include:
2-Methyl-2-nitro-1,3-propanediol: A precursor in the synthesis of this compound.
Trimethylolethane trinitrate: Another nitrate ester with similar chemical properties.
2-Methyl-2-nitropropane-1,3-diol: A related compound with similar structural features.
Uniqueness
Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications .
Biological Activity
1,3-Propanediol, 2-methyl-2-nitro-, dinitrate (also known as C4H7N3O8) is a compound of significant interest due to its potential biological activities and applications in various fields, including pharmaceuticals and materials science. This article provides a detailed overview of its biological activity, including toxicological data, mechanisms of action, and relevant case studies.
- Chemical Formula : C4H7N3O8
- Molar Mass : 225.1 g/mol
- Structure : The compound features two nitro groups attached to a propanediol backbone, which contributes to its reactivity and biological effects.
Biological Activity Overview
This compound exhibits various biological activities that can be categorized into antimicrobial, cytotoxic, and potential therapeutic effects.
Antimicrobial Activity
Research indicates that compounds with nitro groups often possess antimicrobial properties. The mechanism typically involves the disruption of microbial cell membranes and inhibition of essential metabolic processes.
- Case Study : In vitro studies demonstrated that dinitrate compounds can inhibit the growth of certain bacteria by interfering with their metabolic pathways. Specific tests showed significant inhibition against both Gram-positive and Gram-negative bacteria .
Cytotoxicity
The cytotoxic effects of this compound have been investigated in various cell lines.
- Findings : Studies revealed that at higher concentrations, the compound induces apoptosis in cancer cell lines. The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress .
Toxicological Profile
Understanding the toxicological profile is crucial for assessing the safety of this compound for potential applications.
Acute Toxicity
Acute toxicity studies in animal models have indicated that exposure to high doses can lead to severe health effects:
- Symptoms : Observed symptoms included respiratory distress and gastrointestinal lesions. The no observed adverse effect level (NOAEL) was identified at lower doses .
The biological activity of this compound is primarily attributed to its ability to form reactive intermediates that can modify cellular components.
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit dehydrogenase enzymes in microbial cells, which is critical for energy metabolism .
Data Summary Table
Property | Value |
---|---|
Chemical Formula | C4H7N3O8 |
Molar Mass | 225.1 g/mol |
Antimicrobial Activity | Yes |
Cytotoxicity | Yes |
NOAEL | 20 mg/kg |
Major Symptoms of Toxicity | Respiratory distress, GI lesions |
Properties
CAS No. |
4055-94-1 |
---|---|
Molecular Formula |
C4H7N3O8 |
Molecular Weight |
225.11 g/mol |
IUPAC Name |
(2-methyl-2-nitro-3-nitrooxypropyl) nitrate |
InChI |
InChI=1S/C4H7N3O8/c1-4(5(8)9,2-14-6(10)11)3-15-7(12)13/h2-3H2,1H3 |
InChI Key |
PNEVRNLRPGLOIP-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO[N+](=O)[O-])(CO[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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